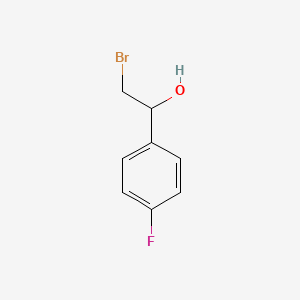

2-Bromo-1-(4-fluorophenyl)ethanol

Descripción general

Descripción

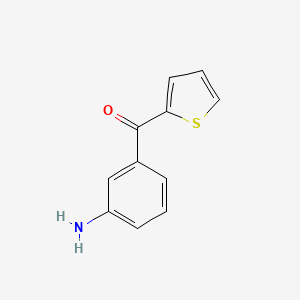

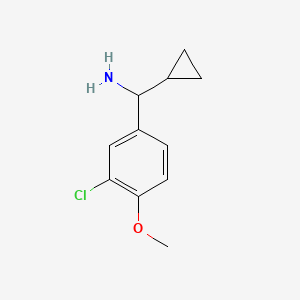

2-Bromo-1-(4-fluorophenyl)ethanol is a chemical compound with the molecular formula C8H8BrFO . It contains a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .

Molecular Structure Analysis

The molecular structure of this compound includes a bromine atom, a fluorine atom, and an ethanol group attached to a phenyl ring . The compound has a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Aplicaciones Científicas De Investigación

Enantioselective Microbial Reduction

- The chiral intermediate (S)-1-(2′-bromo-4′-fluoro phenyl)ethanol was prepared using enantioselective microbial reduction. Strains from various genera like Candida, Hansenula, Pichia, and others showed high yields and enantiomeric excess (ee) in this process. This demonstrates the compound's role in the production of enantioselectively reduced products, which are important in pharmaceutical synthesis (Patel et al., 2004).

Electrochemical Conversion Method

- An electrochemical method was used to convert 4-haloacetophenone, including 4-fluoroacetophenone, into corresponding 1-(4-halophenyl)ethanols. This demonstrates its utility in synthesizing these alcohols via an electrochemical approach (Ikeda, 1990).

Lipase Mediated Enantioselective Reactions

- Resolution of 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol was achieved through lipase-catalyzed reactions. This compound is an intermediate in synthesizing a new adrenergic agent, highlighting its application in drug development (Conde et al., 1998).

Radiopharmaceutical Intermediate Synthesis

- The compound was used in the study of [18F]fluoroarylketones as bifunctional radiopharmaceutical intermediates. This research indicates its potential application in medical imaging and diagnostics (Banks & Hwang, 1994).

Enantioselective Synthesis

- (S)-(-)-1-(4-Fluorophenyl)ethanol, an intermediate in synthesizing a CCR5 chemokine receptor antagonist protective against HIV infection, was synthesized enantioselectively. This research underscores its role in producing therapeutically significant compounds (ChemChemTech, 2022).

X-Ray Crystal Structures

- The compound's crystal structure was analyzed, providing insights into its physical and chemical properties, relevant for various chemical synthesis processes (Percino et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

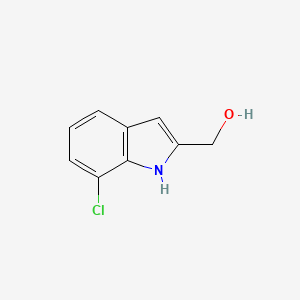

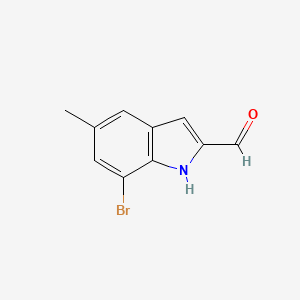

Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that 2-Bromo-1-(4-fluorophenyl)ethanol may also interact with various biological targets.

Mode of Action

Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological effects

Biochemical Pathways

Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect multiple biochemical pathways.

Result of Action

Related compounds have been shown to exhibit a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Propiedades

IUPAC Name |

2-bromo-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCAVFHRXRACAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

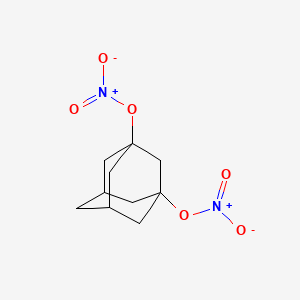

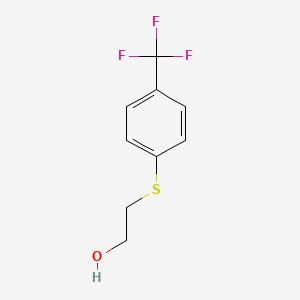

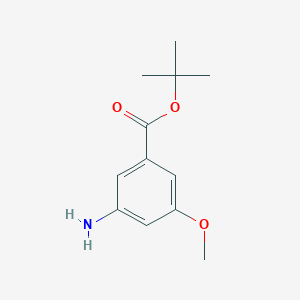

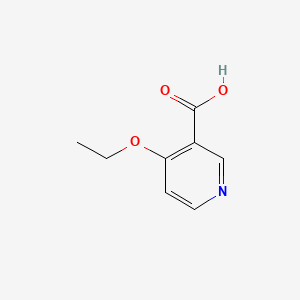

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.